7-Methyl-1,6-naphthyridine

Catalytic hydrogenation Regioselectivity Tetrahydro-naphthyridine synthesis

7-Methyl-1,6-naphthyridine (CAS 99839-11-9) is a bicyclic azaheterocycle belonging to the 1,6-naphthyridine isomer family, with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g·mol⁻¹. The compound features a methyl substituent at the 7-position of the fused pyridopyridine ring system, distinguishing it from both the unsubstituted parent 1,6-naphthyridine and the 5-methyl regioisomer.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
Cat. No. B11923490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1,6-naphthyridine
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C=N1
InChIInChI=1S/C9H8N2/c1-7-5-9-8(6-11-7)3-2-4-10-9/h2-6H,1H3
InChIKeyZCFCCKICMGRIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1,6-naphthyridine – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


7-Methyl-1,6-naphthyridine (CAS 99839-11-9) is a bicyclic azaheterocycle belonging to the 1,6-naphthyridine isomer family, with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g·mol⁻¹ . The compound features a methyl substituent at the 7-position of the fused pyridopyridine ring system, distinguishing it from both the unsubstituted parent 1,6-naphthyridine and the 5-methyl regioisomer [1]. Calculated physicochemical parameters include a density of 1.142 g·cm⁻³, a boiling point of 270.2 °C at 760 mmHg, a flash point of 116.3 °C, and a LogP of 1.94 . The 1,6-naphthyridine scaffold, with its asymmetric electronic distribution arising from the 1,6-placement of ring nitrogen atoms, has been identified as a multivalent pharmacophoric core in medicinal chemistry, exhibiting activity across anticancer, antimicrobial, and kinase inhibition applications [2].

Why 7-Methyl-1,6-naphthyridine Cannot Be Interchanged with Its 5-Methyl Regioisomer or the Parent 1,6-Naphthyridine


Within the 1,6-naphthyridine series, the position of methyl substitution exerts a determinative influence on both synthetic accessibility and downstream reactivity. The Skraup reaction of 4-amino-2-picoline 1-oxide yields exclusively the 5-methyl-1,6-naphthyridine N-oxide, not the 7-methyl isomer [1], meaning that procurement of the 7-methyl derivative necessitates distinct synthetic routes via 5-hydroxy-1,6-naphthyridine intermediates and subsequent chloro/hydrazino displacement [2]. Furthermore, catalytic hydrogenation studies demonstrate that 7-methyl-1,6-naphthyridine undergoes exclusive 1,2,3,4-tetrahydro reduction over palladium, a regiospecificity that diverges sharply from that of 3-methyl-2,7-naphthyridine, which produces an 88:12 mixture of 5,6,7,8- and 1,2,3,4-tetrahydro products [3]. These regioisomer-specific behaviors mean that a researcher cannot simply substitute 5-methyl-1,6-naphthyridine or the parent heterocycle for the 7-methyl analog without altering synthetic outcomes, hydrogenation product profiles, or the electronic landscape governing downstream derivatization. The quantitative evidence below substantiates exactly where these differences manifest.

Head-to-Head Quantitative Evidence: Where 7-Methyl-1,6-naphthyridine Diverges from Its Closest Analogs


Catalytic Hydrogenation Regioselectivity: 7-Methyl-1,6-naphthyridine vs. 3-Methyl-2,7-naphthyridine

Under heterogeneous palladium-catalyzed hydrogenation, 7-methyl-1,6-naphthyridine undergoes exclusive reduction of the 1,2,3,4-ring to yield only the 1,2,3,4-tetrahydro product. In contrast, 3-methyl-2,7-naphthyridine—a closely related bicyclic isomer—produces an 88% yield of the 5,6,7,8-tetrahydro isomer and only 12% of the 1,2,3,4-tetrahydro isomer under identical conditions [1]. This complete inversion of ring selectivity (100:0 vs. 12:88 for 1,2,3,4-reduction) is a direct consequence of the methyl group position and the 1,6-nitrogen atom arrangement.

Catalytic hydrogenation Regioselectivity Tetrahydro-naphthyridine synthesis

Skraup Reaction Regioisomer Outcome: 7-Methyl vs. 5-Methyl-1,6-naphthyridine Synthetic Entry

The Skraup reaction of 4-amino-2-picoline 1-oxide with glycerol yields methyl-1,6-naphthyridine N-oxide that was unequivocally established as the 5-methyl derivative, not the 7-methyl isomer [1]. Consequently, 7-methyl-1,6-naphthyridine cannot be accessed through this direct Skraup route; its synthesis instead requires a multi-step sequence: construction of the 5-hydroxy-1,6-naphthyridine intermediate from ethyl 2-methylnicotinate and formaldehyde (or acetaldehyde) via a lactone-amide pathway, followed by chlorination and hydrazino displacement [2]. This constitutes a fundamentally different synthetic entry point.

Skraup reaction Regioisomer synthesis Naphthyridine N-oxide

Physicochemical Property Shift: 7-Methyl-1,6-naphthyridine vs. Unsubstituted 1,6-Naphthyridine

Introduction of the 7-methyl group onto the 1,6-naphthyridine core produces measurable changes in key physicochemical parameters compared to the parent heterocycle. The parent 1,6-naphthyridine (CAS 253-72-5) exhibits a melting point of 231–233 °C, a boiling point of 267.3 °C at 760 mmHg, a density of 1.183 g·cm⁻³, and a flash point of 35 °C [1]. In contrast, 7-methyl-1,6-naphthyridine has a calculated boiling point of 270.2 °C, a reduced density of 1.142 g·cm⁻³, and a substantially elevated flash point of 116.3 °C . The LogP increases from the parent value to 1.94, consistent with the additional methyl group enhancing lipophilicity.

Physicochemical properties Density Flash point Lipophilicity

1,6- vs. 1,8-Naphthyridine Scaffold Diuretic Activity Differential: Implications for 7-Substituted Derivative Screening

In a systematic in vivo diuretic screening program comparing 1,6- and 1,8-naphthyridine analogs of pteridine diuretics, the majority of thirty-five 1,6-naphthyridine derivatives tested exhibited diuretic activity at 15 mg·kg⁻¹ (i.p.) in the saline-loaded rat model. By contrast, the 1,8-naphthyridine congeners were generally inactive at the same dose level [1]. Although these data were generated on 2,3-disubstituted analogs rather than the simple 7-methyl derivative itself, they establish a class-level preference: the 1,6-naphthyridine scaffold provides a productive starting point for diuretic lead development, whereas the 1,8-isomer does not. The 7-position on the 1,6-naphthyridine core is synthetically accessible for further elaboration (see Evidence Item 2), making 7-methyl-1,6-naphthyridine a logical entry point for generating 7-substituted diuretic candidates.

Diuretic activity In vivo screening Scaffold comparison Potassium-sparing

1,6-Naphthyridine Core Superiority in c-Met Kinase Inhibition over 1,5-Naphthyridine Isomer: Scaffold Selection Rationale

In a scaffold-hopping study based on the c-Met kinase inhibitor MK-2461, two parallel series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed, synthesized, and tested head-to-head against c-Met kinase and in cellular antitumor assays (Hela and A549 cell lines). The results demonstrated that the 1,6-naphthyridine core was the more promising c-Met inhibitory structure compared to the 1,5-naphthyridine isomer . Compounds 26b and 26c from the 1,6-naphthyridine series showed the best enzymatic and cytotoxic activities. Although this study employed more highly substituted derivatives rather than the simple 7-methyl compound, it establishes that the 1,6-regioisomeric arrangement of nitrogen atoms is intrinsically superior for c-Met kinase engagement, justifying the selection of a 1,6-naphthyridine starting material such as 7-methyl-1,6-naphthyridine over a 1,5-naphthyridine alternative.

c-Met kinase Scaffold hopping Kinase inhibition Antitumor

Evidence-Backed Application Scenarios for 7-Methyl-1,6-naphthyridine in Research and Industrial Settings


Synthesis of 1,2,3,4-Tetrahydro-7-methyl-1,6-naphthyridine Building Blocks with Predictable Regiochemical Outcomes

Based on the demonstrated exclusive 1,2,3,4-reduction of 7-methyl-1,6-naphthyridine under palladium-catalyzed hydrogenation [1], this compound is the preferred starting material for programs requiring 1,2,3,4-tetrahydro-1,6-naphthyridine intermediates. Unlike other naphthyridine isomers that produce regioisomeric mixtures requiring chromatographic separation, 7-methyl-1,6-naphthyridine delivers a single reduced product, streamlining downstream SAR campaigns in medicinal chemistry where the tetrahydro scaffold serves as a conformationally constrained pharmacophore [1]. The CAS-registered 1,2,3,4-tetrahydro-7-methyl-1,6-naphthyridine (CAS 99362-06-8) is the direct product of this transformation.

Kinase Inhibitor Lead Generation Leveraging the 1,6-Naphthyridine Scaffold Advantage

The 1,6-naphthyridine core has been empirically demonstrated to outperform the 1,5-naphthyridine isomer as a c-Met kinase inhibitory scaffold , and the 7-position of 1,6-naphthyridines is a known productive site for introducing aryl or aminoalkylamino substituents that enhance kinase potency—as evidenced by SYK inhibitor SAR studies showing that 7-aryl substitution with para preference improves inhibitory activity when combined with 5-aminoalkylamino groups [2]. 7-Methyl-1,6-naphthyridine thus serves as the logical unelaborated entry point for medicinal chemistry programs targeting c-Met, SYK, or other kinases where the 1,6-naphthyridine pharmacophore has been validated.

Diuretic Agent Discovery Utilizing the 1,6-Naphthyridine Scaffold

In vivo screening data demonstrate that 1,6-naphthyridine derivatives are broadly active as diuretic agents at 15 mg·kg⁻¹ in the rat model, whereas the 1,8-naphthyridine congeners are largely inactive [3]. 7-Methyl-1,6-naphthyridine, possessing a readily derivatizable 7-position on the active 1,6-scaffold, is a suitable starting material for constructing 2,3-disubstituted or 7-functionalized analogs for diuretic screening cascades [3]. The 7-methyl group itself may also be oxidized or further elaborated to explore SAR around the pyridine-like ring of the bicyclic system.

Antibacterial Intermediate Synthesis via 7-Position Derivatization

Patent literature explicitly describes 1,6-naphthyridine derivatives of formula (I) substituted in the 7-position with nitrogen-containing heterocyclic groups as intermediates for preparing antibacterial agents, where R₃ is hydrogen or C₁₋₆ alkyl [4]. 7-Methyl-1,6-naphthyridine, bearing a methyl group at the critical 7-position, represents the simplest alkyl-substituted congener within this claimed structural space and can serve as a starting point for further elaboration into 7-heterocyclyl-substituted antibacterial candidates as described in the patent disclosure [4].

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